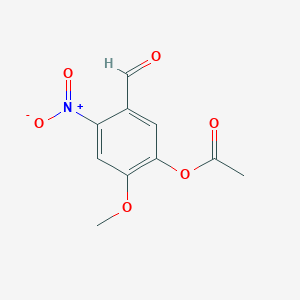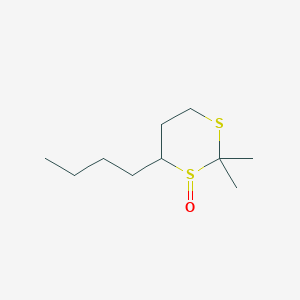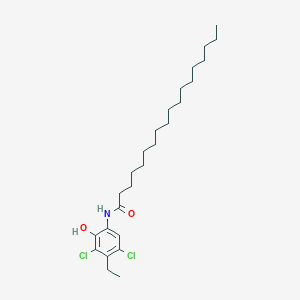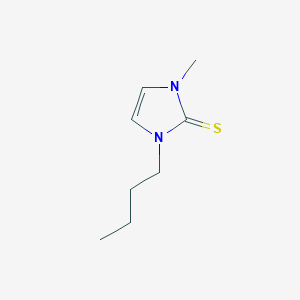![molecular formula C18H13BrOS B14306370 2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione CAS No. 111736-03-9](/img/structure/B14306370.png)
2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a pyran-4-thione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione typically involves multiple steps. One common method includes the bromination of a precursor compound, such as 4-methylphenyl, followed by cyclization to form the pyran-4-thione ring. The bromination step can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the pyran-4-thione ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Sodium hydroxide: Used in nucleophilic substitution reactions.
Hydrogen peroxide: Used in oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted phenyl derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, while the pyran-4-thione ring can participate in redox reactions. These reactions can lead to the formation of new chemical bonds and the alteration of molecular structures.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a pyran-4-thione ring.
2,6-Dibromo-4-methylphenol: Contains bromine atoms on a phenyl ring but lacks the pyran-4-thione structure.
Properties
CAS No. |
111736-03-9 |
|---|---|
Molecular Formula |
C18H13BrOS |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
2-[4-(bromomethyl)phenyl]-6-phenylpyran-4-thione |
InChI |
InChI=1S/C18H13BrOS/c19-12-13-6-8-15(9-7-13)18-11-16(21)10-17(20-18)14-4-2-1-3-5-14/h1-11H,12H2 |
InChI Key |
HPCCRTNCJFMVBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=S)C=C(O2)C3=CC=C(C=C3)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl-](/img/structure/B14306323.png)
![Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14306330.png)
![Benzenamine, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14306343.png)
![N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14306348.png)


![2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol](/img/structure/B14306358.png)

![1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)

